molecular formula C9H20N2 B13316484 N-(butan-2-yl)-1-methylpyrrolidin-3-amine CAS No. 1247144-71-3

N-(butan-2-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B13316484
CAS No.: 1247144-71-3
M. Wt: 156.27 g/mol
InChI Key: GDEMVFPLEAAZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a butan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-3-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

N-(butan-2-yl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-1-methylpyrrolidin-2-amine
  • N-(butan-2-yl)-1-methylpyrrolidin-4-amine
  • N-(butan-2-yl)-1-methylpiperidin-3-amine

Uniqueness

N-(butan-2-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1247144-71-3

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-butan-2-yl-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-4-8(2)10-9-5-6-11(3)7-9/h8-10H,4-7H2,1-3H3

InChI Key

GDEMVFPLEAAZBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCN(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.